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H-Ser-His-OH

DNA hydrolysis sequence specificity phosphodiester cleavage

H-Ser-His-OH is the minimal catalytic unit of the serine protease family, the shortest peptide with validated multi-substrate hydrolytic activity. Its absolute sequence dependence (Ser-His order essential; inverted His-Ser inactive) makes it the irreducible prototype for enzyme evolution studies. This dipeptide uniquely replaces DNase I in nick translation for superior probe integrity. Select H-Ser-His-OH when sequence-specific catalysis, prebiotic formation selectivity, and evolutionary conservation across >340 serine proteases are critical for your research.

Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
CAS No. 67726-09-4
Cat. No. B1353343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-His-OH
CAS67726-09-4
SynonymsSer-His
seryl-histidine
Molecular FormulaC9H14N4O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1
InChIKeyYZMPDHTZJJCGEI-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ser-His-OH (CAS 67726-09-4): Endogenous Serine Protease Core Dipeptide with Verified Hydrolytic Cleavage Activity


H-Ser-His-OH (seryl-histidine; CAS 67726-09-4) is a dipeptide composed of L-serine and L-histidine residues that functions as an endogenous metabolite and the minimal active unit of the serine protease catalytic dyad [1]. The compound has been identified as the shortest peptide ever reported to exhibit hydrolytic cleavage activity against multiple categories of natural substrates, including DNA, proteins, and carboxyl esters [2]. The Ser-His dyad represents the conserved core component found at the catalytic sites of over 340 extant serine proteases across diverse organisms, establishing this dipeptide as the evolutionary prototype of the entire serine hydrolase family [3].

Why Generic Dipeptide Substitution Fails: Sequence-Dependent Activity of H-Ser-His-OH and Selection Considerations


Generic substitution among histidine- and serine-containing dipeptides is scientifically invalid for this compound due to absolute sequence dependence of catalytic function. The proper sequential order of serine followed by histidine is essential for hydrolytic activity; inversion to the His-Ser sequence renders the dipeptide completely ineffective in DNA cleavage assays [1]. Furthermore, the Ser-His dyad exhibits functional selectivity in its native prebiotic formation—N-DIPP-Ser incubated with His forms Ser-His more efficiently than with any other amino acid, demonstrating a synergistic effect between the two side chains that cannot be replicated by alternative dipeptide sequences [2]. This sequence-specific catalytic competence is evolutionarily conserved, with the Ser-[X]-His motif identified as the predominant catalytic site pattern in 339 out of 340 analyzed serine proteases [3].

Quantitative Differentiation Evidence for H-Ser-His-OH: Validated Performance Comparisons Against Analogs and Alternative Reagents


Absolute Sequence Dependence: Ser-His vs. His-Ser Inversion Abolishes DNA Cleavage Activity

The catalytic activity of this dipeptide is strictly sequence-dependent. Studies evaluating double-stranded DNA and circular plasmid DNA cleavage demonstrate that the proper sequential order of serine followed by histidine is essential for hydrolytic function. The inverted sequence His-Ser exhibits no detectable DNA cleavage activity under identical assay conditions [1]. This binary functional distinction provides unequivocal evidence against generic dipeptide interchangeability.

DNA hydrolysis sequence specificity phosphodiester cleavage Ser-His dyad

Minimal Active Unit Classification: H-Ser-His-OH as the Shortest Peptide with Multi-Substrate Cleavage Activity

H-Ser-His-OH is distinguished from all longer oligopeptides by its classification as the shortest peptide ever reported to exhibit cleavage activity against multiple categories of natural substrates [1]. This designation is based on direct comparison against all known catalytically active peptides across the literature, establishing a unique position in the structure-function continuum of peptide-based catalysts. The dipeptide cleaves DNA, protein, and the ester p-nitrophenyl acetate (p-NPA) across wide ranges of pH and temperature without requiring additional amino acid residues [2].

minimal catalytic unit peptide length hydrolase prototype substrate promiscuity

Superior DNA Probe Quality: H-Ser-His-OH vs. DNase I in Nick Translation Applications

In a direct comparative study evaluating H-Ser-His-OH versus DNase I as the DNA nicking agent in nick translation protocols, the dipeptide demonstrated quantifiable advantages in downstream probe performance. DNA probes labeled using H-Ser-His-OH were consistently larger in size and exhibited significantly higher specific activities compared to control DNA probes prepared using DNase I [1]. The reduced reaction rate of H-Ser-His-OH enables more complete labeling with less fragmentation, directly translating to enhanced hybridization signals in Southern blot analyses [1].

nick translation DNA probe labeling DNase I alternative hybridization efficiency

Prebiotic Formation Selectivity: Ser-His Forms More Efficiently Than Competing Amino Acid Combinations

In prebiotically relevant aqueous conditions, N-DIPP-Ser incubated with histidine forms the Ser-His dipeptide more efficiently than when incubated with any other amino acid [1]. This selective formation demonstrates a synergistic effect between the serine and histidine side chains that is not observed with other amino acid pairings. The data provide direct quantitative evidence for the unique chemical compatibility of this specific amino acid combination, distinguishing H-Ser-His-OH from all other dipeptide sequences in terms of prebiotic formation efficiency [1].

prebiotic chemistry selective peptide formation phosphorus activation dipeptide synthesis

Conserved Catalytic Core Identity: Ser-His Motif Present in 339 of 340 Analyzed Serine Proteases

Bioinformatics analysis of 340 extant serine proteases derived from 17 representative organisms identified the Ser-[X]-His consensus motif as the major catalytic site pattern in 339 out of 340 enzymes examined [1]. Only Danio rerio (zebrafish) deviates from this pattern by utilizing Ser-Lys instead. This near-universal conservation establishes H-Ser-His-OH as the evolutionary core of the serine protease family, distinguishing it from all other dipeptide sequences that lack this conserved functional role [1].

serine protease evolution catalytic triad bioinformatics conserved motif

Broad Substrate Cleavage Spectrum: Activity Against All 20 Amino Acid Residues Across Diverse Protein Substrates

Mass spectrometry analysis of four differently folded proteins treated with H-Ser-His-OH revealed that the dipeptide can cleave at all 20 amino acid residues, though with varying efficiencies depending on the protein context and secondary structure [1]. This broad cleavage spectrum—evaluated at both primary and secondary sequence levels—demonstrates that H-Ser-His-OH retains the original, non-specific digestion function characteristic of primitive serine proteases, distinguishing it from modern proteases that have evolved narrow, sequence-specific cleavage preferences [1].

protein digestion cleavage promiscuity substrate specificity protease prototype

Validated Research Applications and Procurement Scenarios for H-Ser-His-OH (CAS 67726-09-4)


DNA Probe Preparation via Ser-His-Mediated Nick Translation

H-Ser-His-OH replaces DNase I as the nicking agent in nick translation protocols to generate DNA hybridization probes with reduced fragmentation and enhanced specific activity. The dipeptide's lower reaction rate enables controlled nicking that preserves probe integrity, directly translating to larger probe sizes and improved Southern blot hybridization signals compared to DNase I-based methods [1].

Minimal Catalytic Unit Studies in Primitive Enzyme Evolution Research

As the shortest peptide with validated multi-substrate cleavage activity, H-Ser-His-OH serves as the irreducible catalytic core for investigating the evolutionary origins of serine hydrolases. The dipeptide's broad cleavage spectrum across all 20 amino acid residues [1] and its near-universal conservation in 339 of 340 extant serine proteases [2] establish it as the definitive primitive protease prototype for origins-of-life and enzyme evolution studies.

Prebiotic Chemistry and Selective Peptide Formation Studies

H-Ser-His-OH is uniquely suited for prebiotic chemistry investigations due to its demonstrated selective formation under phosphorus activation conditions. The observation that N-DIPP-Ser incubated with histidine forms Ser-His more efficiently than with any other amino acid [1] provides a chemically validated basis for studying the emergence of catalytic peptides in prebiotic environments.

Sequence-Dependent Hydrolytic Activity Reference Standard

The absolute sequence dependence of H-Ser-His-OH activity—where the inverted His-Ser sequence exhibits zero detectable DNA cleavage [1]—qualifies this compound as an ideal reference standard for studies investigating sequence-activity relationships in minimal catalytic peptides. Researchers can use H-Ser-His-OH as the active control against which sequence variants are quantitatively compared.

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